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Compound of Interest

Compound Name: 5-Amino-2-bromo-3-picoline

Cat. No.: B1280104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 5-Amino-2-
bromo-3-picoline utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the

limited availability of direct experimental NMR data for this specific compound, this guide

presents a detailed analysis based on established principles of NMR spectroscopy for

substituted pyridines and comparative data from structurally analogous compounds. The

following sections detail predicted NMR data, a comparison with related molecules,

standardized experimental protocols, and a logical workflow for spectral assignment.

Predicted NMR Data and Comparison with Analogs
The structural characterization of 5-Amino-2-bromo-3-picoline (target compound) by NMR

relies on the analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts, spin-spin coupling

patterns, and through-bond correlations. The predicted spectral data for the target compound

are presented below, alongside experimental data for structurally similar molecules to provide a

robust framework for spectral interpretation.

Table 1: Predicted ¹H NMR Data for 5-Amino-2-bromo-3-picoline and Comparison with

Analogs
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Compound H4 H6 CH₃ NH₂ Solvent

5-Amino-2-

bromo-3-

picoline

(Predicted)

~6.8-7.2 ppm

(d)

~7.5-7.9 ppm

(d)

~2.2-2.4 ppm

(s)

~4.5-5.5 ppm

(br s)

CDCl₃/DMSO

-d₆

2-Amino-5-

bromo-3-

methylpyridin

e[1]

7.21 ppm (d) 7.91 ppm (d) 2.22 ppm (s) 4.85 ppm (s) Not specified

3-

Bromopyridin

e[2]

7.72 ppm

(dd)
8.79 ppm (d) - - DMSO-d₆

3-Picoline[3]
7.29 ppm

(dd)
8.57 ppm (d) 2.29 ppm (s) - Not specified

2-

Aminopyridin

e

6.56 ppm

(dd)
8.05 ppm (d) -

4.45 ppm (br

s)
CDCl₃

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for 5-Amino-2-bromo-3-picoline and Comparison with

Analogs
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Compo
und

C2 C3 C4 C5 C6 CH₃ Solvent

5-Amino-

2-bromo-

3-picoline

(Predicte

d)

~140-145

ppm

~125-130

ppm

~120-125

ppm

~145-150

ppm

~135-140

ppm

~18-22

ppm

CDCl₃/D

MSO-d₆

3-

Bromopy

ridine

150.3

ppm

124.0

ppm

139.1

ppm

128.5

ppm

147.8

ppm
- CDCl₃

3-

Picoline

149.9

ppm

138.1

ppm

123.4

ppm

132.8

ppm

147.0

ppm
18.5 ppm CDCl₃

2-

Aminopyr

idine

158.3

ppm

108.9

ppm

137.9

ppm

113.7

ppm

148.4

ppm
- CDCl₃

Experimental Protocols
For the unambiguous structural elucidation of 5-Amino-2-bromo-3-picoline, a series of NMR

experiments are recommended.

Sample Preparation
A solution of 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) should be prepared.[4] The choice of solvent may influence the chemical

shifts, particularly for the amine protons.

1D NMR Spectroscopy
¹H NMR: A standard single-pulse experiment should be performed to obtain the proton

spectrum. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 3-4 seconds.[5]

¹³C NMR: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect

(NOE) is recommended.[5] A spectral width of 0-160 ppm is appropriate for pyridines.[4]
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2D NMR Spectroscopy
To resolve signal overlap and establish connectivity, the following 2D NMR experiments are

crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin

couplings.[4] Cross-peaks will identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with the carbon to which it is directly attached, aiding in the assignment of protonated

carbons.[4]

HMBC (Heteronuclear Multiple Bond Correlation): This is essential for identifying long-range

(2-3 bond) correlations between protons and carbons.[4] This experiment is particularly

useful for assigning quaternary carbons (C2, C3, and C5) by observing correlations from the

methyl protons and the aromatic protons.[4]

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of 5-Amino-
2-bromo-3-picoline using the aforementioned NMR experiments.
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NMR Structural Elucidation Workflow

By following this comprehensive guide, researchers can effectively utilize NMR spectroscopy

for the structural confirmation and analysis of 5-Amino-2-bromo-3-picoline and related

compounds, ensuring accurate characterization for applications in drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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